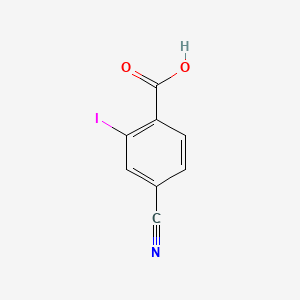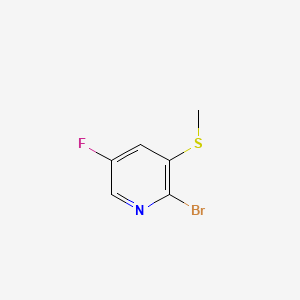
2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone
Descripción general
Descripción
2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone, also known as 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone, is a research chemical . It has a molecular weight of 286.32 and a molecular formula of C17H18O4 .
Molecular Structure Analysis
The molecular structure of 2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone includes 21 heavy atoms and 12 aromatic heavy atoms . The compound has a molar refractivity of 80.6 and a topological polar surface area of 44.76 Ų .Physical and Chemical Properties Analysis
2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone is a solid compound . It has a predicted boiling point of 429.9±35.0 . The compound has a LogP value of 3.48540, indicating its lipophilicity . It also has a water solubility of 0.0829 mg/ml .Aplicaciones Científicas De Investigación
Paeonol Derivatives and Pharmacological Activities
Paeonol, a structurally related compound, and its derivatives have been extensively studied for their broad pharmacological activities. Paeonol itself, 2-hydroxy-4-methoxy acetophenone, shows significant antibacterial, anti-inflammatory, antipyretic analgesic, antioxidant, and other pharmacological effects. The modification of paeonol's structure, including methoxylation and benzyloxy modifications, could potentially enhance these activities, making derivatives of interest for new pharmacological applications (Wang et al., 2020).
Selective Production of Acetophenone
Acetophenone, a key component in the molecular structure of interest, is produced through several methods, including the oxidation of ethylbenzene. This compound finds applications in alcohol, aldehydes, resins, esters, fragrances, and pharmaceuticals. Understanding the selective production methods of acetophenone can provide insights into the industrial relevance of related compounds (Nandanwar et al., 2021).
Treatment of Organic Pollutants
The enzymatic treatment of organic pollutants, including those related to acetophenone derivatives, highlights the environmental application of these compounds. Enzymes in the presence of redox mediators can enhance the degradation efficiency of recalcitrant compounds, suggesting potential applications in bioremediation and pollution control (Husain & Husain, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-12(18)17-15(20-3)5-4-6-16(17)21-11-13-7-9-14(19-2)10-8-13/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNLDCUXHLFIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC2=CC=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B578603.png)

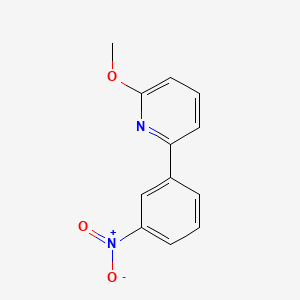
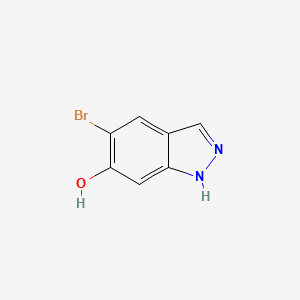
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B578609.png)

![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)
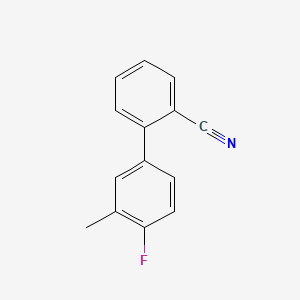
![5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B578619.png)

